N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
The compound contains several functional groups including a thiazolo[5,4-b]pyridin-2-yl group, a phenyl group, and a trifluoromethylbenzenesulfonamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that could be predicted include polarity, solubility, and reactivity .Scientific Research Applications
Anti-Inflammatory and Anticancer Properties
Research has identified derivatives of Celecoxib, which bear structural resemblance to the compound , demonstrating promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown potential as therapeutic agents due to their multifunctional activities, including the inhibition of HCV NS5B RdRp activity, and their anticancer activity against various human tumor cell lines without causing significant tissue damage in critical organs compared to untreated controls or Celecoxib (Ş. Küçükgüzel et al., 2013).
Inhibitors of Kynurenine 3-Hydroxylase
Another significant area of research involves the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases. Compounds developed in this research have shown high-affinity inhibition in vitro and have the potential to block the enzyme's activity in vivo, providing insights into the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Antimalarial Activity
Derivatives connected to the pyrazolopyridine-sulfonamide framework have been investigated for their antimalarial activities against Plasmodium falciparum. These studies have found that certain derivatives exhibit significant in vitro activity against the chloroquine-resistant clone W2, indicating the potential for developing new antimalarial drugs based on this chemical framework (Thais B Silva et al., 2016).
Antimicrobial Potential
Exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has yielded a library of compounds with varying degrees of antibacterial and antifungal activities. These findings suggest the versatility of the sulfonamide moiety in contributing to the development of new antimicrobial agents (Navneet Chandak et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)13-5-9-15(10-6-13)29(26,27)25-14-7-3-12(4-8-14)17-24-16-2-1-11-23-18(16)28-17/h1-11,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVMELJIHCEERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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